molecular formula C12H22N4O5 B1336521 H-D-Ala-D-Ala-D-Ala-D-Ala-OH

H-D-Ala-D-Ala-D-Ala-D-Ala-OH

Cat. No.: B1336521
M. Wt: 302.33 g/mol
InChI Key: ZHRZLXZJVUFLNY-WCTZXXKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-D-Ala-D-Ala-D-Ala-D-Ala-OH is a useful research compound. Its molecular formula is C12H22N4O5 and its molecular weight is 302.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Role in Antibiotic Resistance

Mechanism of Action
H-D-Ala-D-Ala-D-Ala-D-Ala-OH serves as a structural analogue of the D-alanyl-D-alanine moiety found in bacterial cell wall peptidoglycan. This compound plays a critical role in the mechanism of action for several antibiotics, including vancomycin. Vancomycin binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, inhibiting cell wall synthesis and thus exerting its antibacterial effects. The presence of this compound can interfere with this binding, providing insights into resistance mechanisms employed by bacteria such as Enterococcus faecium and Staphylococcus aureus .

Case Studies
Research has demonstrated that bacteria expressing modified ligases can utilize alternative substrates, including H-D-Ala-D-Ala derivatives, to evade the action of vancomycin. For instance, studies on vancomycin-resistant Enterococcus (VRE) have shown that mutations in D-alanine ligases result in decreased binding affinity for vancomycin . This highlights the potential for H-D-Ala-D-Ala derivatives to be used in understanding and combating antibiotic resistance.

Bacterial Detection

Positron Emission Tomography (PET) Imaging
Recent advancements have utilized H-D-Ala derivatives in PET imaging to detect bacterial infections. The compound d-[11C]alanine, derived from D-alanine, has been shown to accumulate specifically in living bacteria while exhibiting low incorporation into mammalian cells. This property allows for precise imaging of bacterial infections in vivo, providing a valuable tool for diagnosing conditions like osteomyelitis and pneumonia caused by resistant strains .

Research Findings
In preclinical models, d-[11C]alanine demonstrated significant uptake in Gram-positive and Gram-negative pathogens but not in sterile inflammation sites. This specificity underscores its potential as a non-invasive diagnostic tool for bacterial infections .

Enzyme Inhibition

Inhibition of D-Alanine Ligase
H-D-Ala-D-Ala derivatives have been investigated as inhibitors of D-alanine:D-alanine ligase (Ddl), an enzyme crucial for bacterial cell wall biosynthesis. Compounds resembling H-D-Ala can bind to the active site of Ddl, preventing the formation of essential peptidoglycan components. This inhibition is particularly relevant in developing new antibiotics targeting resistant strains .

Experimental Evidence
Studies have shown that various dipeptide analogues can effectively inhibit Ddl activity, with some compounds exhibiting IC50 values comparable to established inhibitors like D-cycloserine . These findings suggest that H-D-Ala derivatives could serve as lead compounds for new antibiotic development.

Summary Table of Applications

Application Area Description Key Findings/Case Studies
Antibiotic ResistanceStructural analogue affecting vancomycin binding and resistance mechanismsMutations in ligases lead to alternative substrate utilization
Bacterial DetectionUtilization in PET imaging for detecting live bacteriaSpecific accumulation in pathogens; low uptake in mammalian cells
Enzyme InhibitionInhibition of D-alanine:D-alanine ligase to prevent bacterial cell wall synthesisEffective inhibition observed; potential for new antibiotic leads

Properties

Molecular Formula

C12H22N4O5

Molecular Weight

302.33 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C12H22N4O5/c1-5(13)9(17)14-6(2)10(18)15-7(3)11(19)16-8(4)12(20)21/h5-8H,13H2,1-4H3,(H,14,17)(H,15,18)(H,16,19)(H,20,21)/t5-,6-,7-,8-/m1/s1

InChI Key

ZHRZLXZJVUFLNY-WCTZXXKLSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N

sequence

AAAA

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.